molecular formula C15H9IO B14212072 4-[(4-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-75-5

4-[(4-Iodophenyl)ethynyl]benzaldehyde

Cat. No.: B14212072
CAS No.: 628290-75-5
M. Wt: 332.13 g/mol
InChI Key: PXMBQVMRWDCILI-UHFFFAOYSA-N
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Description

4-[(4-Iodophenyl)ethynyl]benzaldehyde is a benzaldehyde derivative featuring a para-iodophenyl ethynyl group at the 4-position of the benzaldehyde core. This compound is characterized by its electron-withdrawing iodine substituent and conjugated ethynyl linkage, which enhance its utility in cross-coupling reactions and materials science applications.

Synthesis: The compound is synthesized via Sonogashira coupling, a palladium-catalyzed reaction between 4-iodobenzaldehyde and terminal alkynes. For example, 4-Iodobenzaldehyde (CAS 15164-44-0) serves as a key precursor in the synthesis of ethynyl-substituted benzaldehydes, as highlighted in its use for preparing porphyrin derivatives .

Applications: Its primary application lies in the synthesis of complex porphyrin architectures, such as 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyl]phenyl)-20-(4-iodophenyl)porphyrin, which are critical in photodynamic therapy and molecular electronics . The iodine atom also facilitates further functionalization via halogen-bonding interactions or Suzuki-Miyaura cross-coupling .

Properties

CAS No.

628290-75-5

Molecular Formula

C15H9IO

Molecular Weight

332.13 g/mol

IUPAC Name

4-[2-(4-iodophenyl)ethynyl]benzaldehyde

InChI

InChI=1S/C15H9IO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-11H

InChI Key

PXMBQVMRWDCILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenyl)ethynyl]benzaldehyde can be achieved through a Sonogashira coupling reaction. This involves the coupling of 4-iodobenzaldehyde with an ethynyl group. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-[(4-Iodophenyl)ethynyl]benzoic acid.

    Reduction: 4-[(4-Iodophenyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The ethynyl group can participate in π-π interactions, while the iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(4-Iodophenyl)ethynyl]benzaldehyde with structurally related benzaldehyde derivatives, emphasizing differences in structure, properties, and applications.

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₅H₉IO 4-iodophenyl ethynyl 308.14 High reactivity in cross-coupling; used in porphyrin synthesis. Electron-withdrawing iodine enhances conjugation and stabilizes transition states.
4-[(Trimethylsilyl)ethynyl]benzaldehyde C₁₂H₁₄OSi Trimethylsilyl ethynyl 202.33 Trimethylsilyl acts as a protecting group for alkynes. Used in organic synthesis to generate terminal alkynes after desilylation.
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl 199.05 Bromine serves as a leaving group for nucleophilic substitution. Employed in pharmaceuticals and polymer precursors.
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl 122.12 Polar due to -OH group; participates in hydrogen bonding. Studied for antioxidant and antimicrobial activities.
4-(4-Phenylphenyl)benzaldehyde C₁₉H₁₄O Biphenyl 258.31 Extended conjugation enhances luminescence properties. Applied in OLEDs and liquid crystals.
4-(N,N-Dimethylamino)benzaldehyde C₉H₁₁NO Dimethylamino 149.19 Electron-donating -NMe₂ group activates aldehyde for condensation reactions. Used in cyanine dye synthesis and photoredox catalysis.

Key Comparative Insights:

Reactivity and Electronic Effects: The iodine atom in this compound provides strong electron-withdrawing effects, enhancing its electrophilicity compared to electron-donating groups like -NMe₂ in 4-(N,N-Dimethylamino)benzaldehyde. This makes the former more reactive in cross-coupling reactions . In contrast, the trimethylsilyl group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde offers steric protection and can be selectively removed to generate terminal alkynes, a feature absent in the iodinated analogue .

Applications :

  • Porphyrin Synthesis : The iodine substituent in this compound enables precise functionalization of porphyrin macrocycles, unlike 4-(4-Phenylphenyl)benzaldehyde, which is tailored for optoelectronic materials .
  • Biological Activity : While 4-Hydroxybenzaldehyde exhibits antimicrobial properties due to its polar -OH group , this compound’s applications are more focused on materials science due to its heavier halogen atom and conjugation .

Physical Properties: Solubility trends correlate with substituent polarity: 4-Hydroxybenzaldehyde is water-soluble, whereas this compound is lipophilic and requires organic solvents . Molecular weight impacts volatility; bromo- and iodo-substituted derivatives have higher molecular weights, reducing volatility compared to smaller analogues like 4-(N,N-Dimethylamino)benzaldehyde .

Safety and Handling :

  • 4-(Bromomethyl)benzaldehyde requires stringent safety measures due to its lachrymatory and corrosive nature , whereas safety data for this compound remains understudied but warrants caution given its iodine content.

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